4,6-Dichloro-5-methylsulfonyl-pyrimidin-2-amine
Overview
Description
4,6-Dichloro-5-methylsulfonyl-pyrimidin-2-amine is a synthetic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by its two chlorine atoms at positions 4 and 6, a methylsulfonyl group at position 5, and an amino group at position 2. Pyrimidine derivatives are known for their diverse pharmacological activities, including anti-inflammatory, antibacterial, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-5-methylsulfonyl-pyrimidin-2-amine typically involves the chlorination of 5-methylsulfonyl-pyrimidin-2-amine. One common method involves the use of thionyl chloride (SOCl₂) as a chlorinating agent under reflux conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently chlorinated to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the chlorination process .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-5-methylsulfonyl-pyrimidin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can undergo reduction reactions to form corresponding amines or sulfides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium thiolate (KSR) are commonly used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Oxidation: Sulfone derivatives.
Reduction: Amines or sulfides.
Scientific Research Applications
4,6-Dichloro-5-methylsulfonyl-pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, antibacterial, and antiviral properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4,6-Dichloro-5-methylsulfonyl-pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-2-methylsulfonyl-pyrimidine: Similar structure but lacks the amino group at position 2.
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine: Contains methoxy groups instead of chlorine atoms at positions 4 and 6.
Uniqueness
4,6-Dichloro-5-methylsulfonyl-pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine atoms and the methylsulfonyl group allows for diverse chemical modifications and interactions with biological targets .
Properties
IUPAC Name |
4,6-dichloro-5-methylsulfonylpyrimidin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3O2S/c1-13(11,12)2-3(6)9-5(8)10-4(2)7/h1H3,(H2,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHRMSPYBAEAJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(N=C(N=C1Cl)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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